![molecular formula C17H18F2N2OS B5722880 N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea](/img/structure/B5722880.png)
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea, also known as DFTU, is a thiourea derivative that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation.
Mécanisme D'action
The exact mechanism of action of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea is not fully understood, but it is believed to act by inhibiting various enzymes and signaling pathways involved in cell growth, proliferation, and survival. This compound has been shown to inhibit the activity of tubulin, a protein involved in cell division, and to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in regulating cellular energy homeostasis.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects, including anti-tumor, anti-inflammatory, and neuroprotective effects. This compound has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and leukemia cells. This compound has also been shown to inhibit the production of pro-inflammatory cytokines and to reduce inflammation in animal models of arthritis. In addition, this compound has been shown to protect against neuronal damage and to improve cognitive function in animal models of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea in lab experiments is its ability to exhibit various biochemical and physiological effects, making it a promising candidate for further investigation in various scientific fields. However, one limitation of using this compound is its potential toxicity, as high doses of this compound have been shown to induce liver damage in animal models.
Orientations Futures
There are several future directions for the study of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea. One direction is to investigate the potential use of this compound in combination with other drugs or therapies for the treatment of cancer, neurodegenerative diseases, and other conditions. Another direction is to further elucidate the mechanism of action of this compound and its effects on various signaling pathways and enzymes. Additionally, future studies could investigate the potential use of this compound in drug delivery systems or as a diagnostic tool for various diseases.
Méthodes De Synthèse
The synthesis of N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea involves the reaction of 2-(difluoromethoxy)-4-methylphenyl isothiocyanate with 2-phenylethylamine in the presence of a base. The resulting product is then purified using various techniques such as column chromatography or recrystallization.
Applications De Recherche Scientifique
N-[2-(difluoromethoxy)-4-methylphenyl]-N'-(2-phenylethyl)thiourea has been studied for its potential applications in various scientific fields such as cancer research, neurology, and immunology. In cancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurology, this compound has been studied for its potential neuroprotective effects and ability to improve cognitive function. In immunology, this compound has been shown to modulate the immune response and inhibit inflammation.
Propriétés
IUPAC Name |
1-[2-(difluoromethoxy)-4-methylphenyl]-3-(2-phenylethyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F2N2OS/c1-12-7-8-14(15(11-12)22-16(18)19)21-17(23)20-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TZNMNPVTJYJQPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=S)NCCC2=CC=CC=C2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


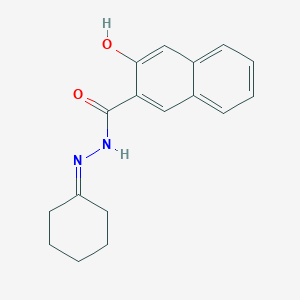
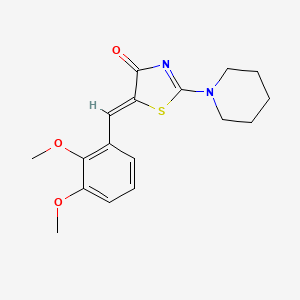

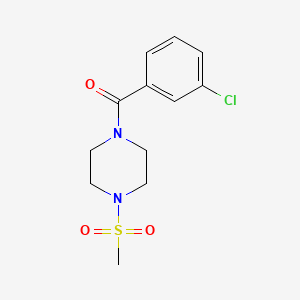
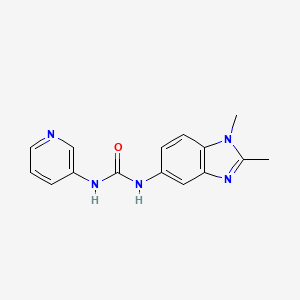
![N-[4-(4-morpholinylmethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5722830.png)
![2-{2-[(4-methoxyphenyl)(phenyl)methylene]hydrazino}benzoic acid](/img/structure/B5722845.png)
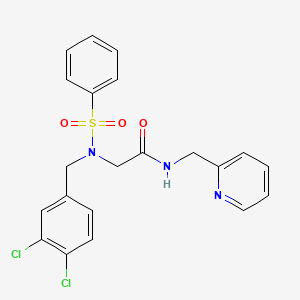
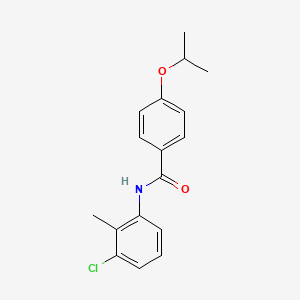
![N-[2-(acetylamino)phenyl]-2-(2-methylphenoxy)acetamide](/img/structure/B5722858.png)

![2-(4-nitro-1H-imidazol-1-yl)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5722886.png)
![N-[4-(acetylamino)phenyl]-2-(phenylthio)acetamide](/img/structure/B5722900.png)